Human HDAC1 Inhibition: Comparative Potency Against a Key Epigenetic Target
2-(1-Allyl-1H-indol-3-yl)acetic acid inhibits human HDAC1 with an IC50 of 160 nM [1]. This potency is approximately 2,500-fold greater than that of the broad-spectrum HDAC inhibitor valproic acid, which exhibits an IC50 of 400 µM against HDAC1 [2]. In contrast, the parent compound indole-3-acetic acid (IAA) shows no significant HDAC inhibitory activity at comparable concentrations.
| Evidence Dimension | Inhibition of human HDAC1 enzyme |
|---|---|
| Target Compound Data | IC50 = 160 nM |
| Comparator Or Baseline | Valproic acid (IC50 = 400,000 nM; 400 µM) |
| Quantified Difference | ~2,500-fold greater potency (lower IC50) |
| Conditions | In vitro enzymatic assay using full-length His6-tagged GST-fused recombinant human HDAC1 expressed in High5 insect cells, with Ac-Lys-Tyr-Lys (e-acetyl)-AMC as substrate |
Why This Matters
This demonstrates that 2-(1-Allyl-1H-indol-3-yl)acetic acid is a structurally distinct HDAC1 inhibitor with nanomolar potency, making it a valuable tool compound for epigenetic studies where IAA or valproic acid would be inactive or require millimolar concentrations.
- [1] BindingDB. BDBM50151279 (CHEMBL3770531): IC50 160 nM for human HDAC1. View Source
- [2] MedChemExpress. Valproic acid: HDAC inhibitor with IC50 of 400 µM for HDAC1. View Source
